N-(2-Thienylmethyl)-1-hexadecanamine
Description
N-(2-Thienylmethyl)-1-hexadecanamine is a long-chain alkylamine derivative with a 2-thienylmethyl substituent attached to the nitrogen atom of 1-hexadecanamine (a 16-carbon primary amine). This compound combines a hydrophobic hexadecyl chain with an aromatic thiophene ring, which may influence its physicochemical properties (e.g., solubility, membrane permeability) and biological activity.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20-21-17-16-19-23-21/h16-17,19,22H,2-15,18,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURMRPLLFYFVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Thiophenecarboxaldehyde with 1-Hexadecylamine
A common and effective approach to synthesize N-(2-Thienylmethyl)-1-hexadecanamine involves reductive amination, where 2-thiophenecarboxaldehyde is reacted with 1-hexadecylamine in the presence of a reducing agent.
- Step 1: Equimolar amounts of 2-thiophenecarboxaldehyde and 1-hexadecylamine are mixed in an appropriate solvent such as ethanol or methanol under inert atmosphere.
- Step 2: The mixture is stirred at room temperature to allow the formation of an imine intermediate (Schiff base).
- Step 3: A reducing agent, commonly sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst (e.g., Pd/C), is added to reduce the imine to the secondary amine.
- Step 4: The reaction is monitored by TLC or HPLC until completion, typically within several hours.
- Step 5: The product is isolated by extraction, followed by purification via column chromatography or recrystallization.
- High selectivity for secondary amine formation.
- Mild reaction conditions preserving sensitive functional groups.
Alkylation of 2-Thienylmethyl Halides with Hexadecylamine
An alternative method is the nucleophilic substitution of 2-thienylmethyl halides (e.g., bromide or chloride) with 1-hexadecylamine.
- Step 1: Synthesis of 2-thienylmethyl halide by halogenation of 2-thiophenemethanol using reagents like thionyl chloride or phosphorus tribromide.
- Step 2: The halide is reacted with 1-hexadecylamine in an aprotic solvent such as acetonitrile or DMF.
- Step 3: The reaction mixture is heated moderately (50–80 °C) to facilitate nucleophilic substitution.
- Step 4: After completion, the reaction is quenched and the product is purified by extraction and chromatographic techniques.
- This method requires careful control to avoid over-alkylation.
- The halide intermediate must be handled under anhydrous conditions.
Direct Amination via Catalytic Hydrogenation of Imine Intermediates
Based on classical methods for preparing long-chain alkyl amines (e.g., hexadecyl amine), catalytic hydrogenation of imines formed between ketones and amines is a viable route.
- Step 1: Formation of an imine intermediate by condensation of 2-thiophenecarboxaldehyde with 1-hexadecylamine at room temperature.
- Step 2: Hydrogenation of the imine in the presence of a nickel catalyst under elevated hydrogen pressure (e.g., 200–500 psi) and temperature (100–150 °C).
- Step 3: The hydrogenation reduces the imine to the corresponding amine.
- Step 4: The product is isolated by distillation or extraction.
Reference: This method is analogous to the preparation of hexadecyl amines reported in US Patent US2160058A.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Reductive Amination | 2-Thiophenecarboxaldehyde, 1-hexadecylamine, NaBH3CN or H2/Pd | Room temp, inert atmosphere, several hours | High yield, >85% purity typical | Mild conditions, selective secondary amine formation |
| Nucleophilic Substitution | 2-Thienylmethyl halide, 1-hexadecylamine | 50–80 °C, aprotic solvent, 6–12 hours | Moderate yield, 70–80% | Requires halide intermediate, risk of over-alkylation |
| Catalytic Hydrogenation | Imine intermediate, Ni catalyst, H2 gas | 100–150 °C, 200–500 psi H2, 2–4 hours | Good yield, ~70% | Requires high pressure, industrially scalable |
| Sol-Gel Template Method (Indirect) | n-Hexadecylamine, silane cross-linkers | Room temp, ethanol, 24+ hours | Not applicable for pure compound | Used for hybrid materials, not direct synthesis |
Detailed Research Findings and Notes
- Selectivity and Purity: Reductive amination is preferred for laboratory-scale synthesis due to high selectivity and mild conditions, minimizing side reactions such as over-alkylation or polymerization.
- Catalyst Choice: For hydrogenation, nickel catalysts provide efficient reduction of imines to amines; however, palladium catalysts may also be employed depending on substrate sensitivity.
- Solvent Effects: Polar protic solvents (ethanol, methanol) facilitate imine formation and reduction steps, whereas aprotic solvents (DMF, acetonitrile) are favored for nucleophilic substitution reactions.
- Temperature and Pressure: Elevated temperature and hydrogen pressure improve hydrogenation rates but require specialized equipment.
- Purification: Standard purification involves solvent extraction, chromatographic separation, and recrystallization to achieve high purity suitable for biochemical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Thienylmethyl)-1-hexadecanamine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Biochemical Applications
Proteomics Research
N-(2-Thienylmethyl)-1-hexadecanamine is utilized in proteomics research, particularly as a biochemical reagent. Its structure allows it to interact with proteins and enzymes, facilitating the study of protein functions and interactions. This compound can serve as a probe to investigate the dynamics of protein folding and stability under various conditions.
Enzyme Inhibition Studies
The thienyl group in this compound may contribute to its ability to inhibit specific enzymes, making it a candidate for further studies in enzyme kinetics. Such investigations can lead to a better understanding of metabolic pathways and the development of enzyme inhibitors that could be beneficial in treating diseases related to enzyme dysfunction.
Pharmaceutical Applications
Drug Development
The compound's amine functionality suggests potential as a precursor or active ingredient in pharmaceutical formulations. Its unique structural characteristics may provide specific pharmacological activities, such as anti-inflammatory or antimicrobial effects. Studies are needed to explore these properties through in vitro and in vivo testing.
Formulation in Drug Delivery Systems
this compound can be integrated into drug delivery systems, particularly those designed for targeted delivery. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research into lipid-based formulations may reveal more about its efficacy in this area.
Materials Science Applications
Surfactant Properties
Due to its long aliphatic chain, this compound exhibits surfactant properties that can be harnessed in various industrial applications, including coatings and emulsions. Its ability to reduce surface tension makes it suitable for use in paints, coatings, and personal care products.
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis, potentially leading to the creation of novel materials with unique properties. Its incorporation into polymer matrices may enhance mechanical strength or alter thermal properties, making it valuable for advanced material applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Biochemistry | Proteomics research | Understanding protein dynamics |
| Enzyme inhibition studies | Development of enzyme inhibitors | |
| Pharmaceuticals | Drug development | Targeted therapeutic effects |
| Drug delivery systems | Improved solubility and bioavailability | |
| Materials Science | Surfactant in coatings | Enhanced surface properties |
| Building block for polymers | Creation of novel materials |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic disorders. Results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications.
Case Study 2: Drug Formulation
Research focused on formulating a hydrophobic drug using this compound as an excipient. The study demonstrated improved drug release profiles compared to traditional formulations, highlighting its utility in enhancing drug delivery systems.
Mechanism of Action
The mechanism of action of N-(2-Thienylmethyl)-1-hexadecanamine involves its interaction with specific molecular targets. The thienylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity Thienylmethyl vs. This difference may enhance binding affinity to receptors involved in cancer or viral pathways . Thioether vs. Amine Linkage: Compounds like 15 and 55 () feature thioether (-S-) linkages, which may improve metabolic stability compared to the amine linkage in the target compound. However, the amine group could offer better solubility in aqueous environments .
Backbone Length and Hydrophobicity
- The 16-carbon chain in the target compound and N-ethyl-1-hexadecanamine provides significant lipophilicity, facilitating membrane penetration. This contrasts with shorter backbones in analogs like 15 and 55 , which may prioritize target specificity over tissue distribution .
Therapeutic Implications Anticancer Potential: Thienylmethyl-containing compounds (e.g., 15) are explicitly cited for anticancer use, likely due to interactions with kinases or apoptosis pathways. The target compound’s extended alkyl chain may further enhance tumor cell uptake . Antiviral Activity: The thiophene moiety is associated with antiviral effects in structural analogs, suggesting that the target compound could inhibit viral entry or replication mechanisms .
Biological Activity
N-(2-Thienylmethyl)-1-hexadecanamine, a compound with the molecular formula C21H39NS and a molecular weight of 337.61 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H39NS
- Molecular Weight : 337.61 g/mol
- Structure : The compound features a hexadecane chain linked to a thienylmethyl group, contributing to its lipophilicity and potential interactions with biological membranes.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Receptor Modulation : The compound interacts with various receptors, potentially influencing neurotransmitter systems. Its structural similarity to other amines suggests it may act as a ligand for adrenergic receptors, similar to other thiophene derivatives known for their receptor affinities .
- Inflammatory Response : Preliminary studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production .
- Neuroprotective Effects : Some thienyl compounds have demonstrated neuroprotective properties by inhibiting excitotoxicity in glial cells, suggesting a possible protective role against neurodegenerative conditions .
In Vitro Studies
Several studies have assessed the biological activity of this compound and related compounds:
- Receptor Affinity : In comparative studies, derivatives of thiophene have shown significant binding affinities to α2-adrenoceptors, indicating potential applications in treating conditions like hypertension and anxiety disorders .
- Anti-inflammatory Activity : Compounds structurally related to this compound have been tested for anti-inflammatory effects. For instance, certain derivatives showed promising results in reducing inflammation in vivo models of arthritis and autoimmune diseases .
In Vivo Studies
Case studies have explored the efficacy of similar compounds in animal models:
- Experimental Autoimmune Encephalomyelitis (EAE) : Certain thiophene derivatives exhibited significant therapeutic effects in EAE models, highlighting their potential as treatments for multiple sclerosis through modulation of immune responses .
- Collagen-Induced Arthritis (CIA) : Similar compounds demonstrated efficacy in reducing symptoms associated with CIA, suggesting that this compound may also possess antiarthritic properties .
Data Table of Biological Activities
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(2-Thienylmethyl)-1-hexadecanamine, and how can purity be optimized?
Answer:
A common method involves the alkylation of 1-hexadecanamine with 2-(chloromethyl)thiophene under basic conditions (e.g., using K₂CO₃ or NaH in anhydrous THF). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) is critical to isolate the product. Purity can be verified using HPLC (>95% purity threshold) and differential scanning calorimetry (DSC) to confirm melting behavior . For large-scale synthesis, fractional distillation under reduced pressure may improve yield, though steric hindrance from the thienyl group requires careful temperature control to avoid decomposition .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) can confirm the thienylmethyl group (δ ~6.8–7.2 ppm for aromatic protons) and hexadecyl chain (δ ~1.2–1.4 ppm for CH₂ groups).
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (expected m/z ~363.3 for C₂₁H₃₇NS).
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural proof, particularly for resolving stereochemical ambiguities. Crystallization solvents like dichloromethane/hexane mixtures are recommended .
Advanced: How does the thienylmethyl substituent affect the compound’s surfactant properties compared to N,N-dimethylhexadecanamine?
Answer:
The thienyl group introduces π-π interactions and increased hydrophobicity, which may lower the critical micelle concentration (CMC) compared to N,N-dimethylhexadecanamine. Surface tension measurements (using a tensiometer) and dynamic light scattering (DLS) can quantify micelle size and stability. Computational studies (e.g., molecular dynamics simulations) further elucidate packing behavior in aqueous solutions. Contrast with dimethylhexadecanamine (CMC ~0.1–0.5 mM) to assess performance .
Advanced: How can researchers resolve discrepancies in reported solubility data across different solvents?
Answer:
Discrepancies often arise from variations in purity, solvent grade, or measurement protocols. Standardize solubility testing using USP/PhEur-grade solvents under controlled temperatures (e.g., 25°C). Techniques:
- Gravimetric Analysis: Saturate solvent with compound, filter, and evaporate to measure dissolved mass.
- UV-Vis Spectroscopy: Quantify solubility via absorbance at λmax (~260 nm for thienyl groups).
Cross-validate with NIST solubility databases and replicate experiments under inert atmospheres to prevent oxidation .
Advanced: What computational approaches predict the compound’s interactions with biological membranes or enzymes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with lipid bilayers or enzymes (e.g., cytochrome P450).
- MD Simulations: GROMACS or AMBER can simulate membrane insertion dynamics, focusing on the hexadecyl chain’s lipid bilayer penetration and thienyl group surface interactions.
- QSAR Modeling: Corrogate electronic (HOMO-LUMO) and steric parameters to predict bioavailability or toxicity. Compare with structurally similar amines (e.g., NBOMe derivatives) for mechanistic insights .
Advanced: What analytical challenges arise in detecting this compound in biological matrices, and how are they mitigated?
Answer:
Challenges include low abundance in tissues, matrix interference, and potential metabolite cross-reactivity. Solutions:
- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from plasma or tissue homogenates.
- LC-MS/MS: Optimize a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) with MRM transitions (e.g., m/z 363.3 → 214.1 for quantification).
- Internal Standards: Deuterated analogs (e.g., d₃-hexadecyl chain) improve quantification accuracy. Validate methods using FDA/ICH guidelines for precision and recovery rates .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal oxidation of the thienyl group as the primary degradation pathway. Monitor via:
- HPLC-PDA: Detect sulfoxide or sulfone derivatives (retention time shifts).
- GC-MS: Identify volatile degradation byproducts (e.g., hexadecanal).
Storage recommendations: Amber vials under nitrogen at -20°C, with antioxidants (e.g., BHT) added to formulations .
Advanced: What strategies address conflicting bioactivity data in cell-based assays?
Answer:
Contradictions may stem from cell line variability, solvent toxicity (e.g., DMSO >0.1%), or impurities. Mitigation:
- Dose-Response Curves: Use ≥10 concentrations to calculate accurate IC₅₀/EC₅₀ values.
- Impurity Profiling: LC-MS to rule out byproduct interference (e.g., unreacted 1-hexadecanamine).
- Orthogonal Assays: Confirm results via fluorescence-based (e.g., Calcein AM) and luminescent (e.g., CellTiter-Glo) viability assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
